molecular formula C19H19ClN2O3 B4407365 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate

3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate

Katalognummer B4407365
Molekulargewicht: 358.8 g/mol
InChI-Schlüssel: PGOASWYUYVKUOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. This pathway is involved in the activation of B-cell receptors, which play a crucial role in the development and progression of various cancers and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate inhibits the SYK pathway by binding to the ATP-binding site of the SYK kinase domain. This prevents the phosphorylation of downstream signaling molecules, including phospholipase Cγ2 and Bruton's tyrosine kinase, which are involved in B-cell receptor signaling. This ultimately leads to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activation of B-cell receptors and downstream signaling pathways in vitro, leading to the suppression of B-cell proliferation and survival. In vivo studies have demonstrated that this compound reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. This compound has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate is its specificity for the SYK pathway, which makes it a promising therapeutic agent for B-cell malignancies and autoimmune diseases. However, one limitation of this compound is its potential off-target effects, which may lead to toxicity and adverse effects. Additionally, this compound may not be effective in all patients, and further studies are needed to identify biomarkers that can predict response to treatment.

Zukünftige Richtungen

For 3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate research include the evaluation of its efficacy in clinical trials for B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to identify biomarkers that can predict response to treatment and to optimize dosing and treatment regimens. Finally, the development of combination therapies that target multiple pathways involved in B-cell receptor signaling may improve the efficacy of this compound and reduce the risk of resistance.

Wissenschaftliche Forschungsanwendungen

3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate has been extensively studied in preclinical models of B-cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits the activation of B-cell receptors and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. In vivo studies have demonstrated that this compound reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. This compound has also shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

[3-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-14(23)25-18-7-2-4-15(12-18)19(24)22-10-8-21(9-11-22)17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOASWYUYVKUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
Reactant of Route 2
Reactant of Route 2
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
Reactant of Route 5
Reactant of Route 5
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.